

Technical Support Center: 15:0 PC (Dipentadecanoylphosphatidylcholine)

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Compound of Interest

Compound Name: 15:0 PC

Cat. No.: B1228683

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This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete solubilization of **15:0 PC** (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is **15:0 PC** and why is its solubilization challenging?

15:0 PC is a saturated phosphatidylcholine, a type of phospholipid.[1][2] Like other phospholipids, it is an amphipathic molecule, possessing a hydrophilic (water-loving) head group and two hydrophobic (water-repelling) pentadecanoyl fatty acid tails.[3][4] This dual nature makes complete solubilization in a single solvent, particularly in aqueous buffers, challenging. In aqueous environments, these molecules tend to aggregate to minimize the exposure of their hydrophobic tails to water, which can lead to the formation of micelles or bilayers rather than a true solution.[5]

Q2: What are the recommended initial steps for dissolving **15:0 PC** powder?

The most common and effective method involves a two-step process:

- **Initial Dissolution in an Organic Solvent:** First, dissolve the **15:0 PC** powder in a suitable organic solvent. Chloroform is a frequently used solvent for this purpose.[5][6] For long-chain saturated lipids that are difficult to solubilize in pure chloroform, adding a small amount of methanol (e.g., 2%) can improve solubility.[7]

- **Solvent Evaporation to Form a Thin Film:** After the lipid is fully dissolved, the organic solvent is evaporated under a gentle stream of inert gas (like nitrogen or argon) while rotating the vessel.^{[6][8]} This creates a thin, uniform lipid film on the surface of the container, which maximizes the surface area for subsequent hydration.^[6]

Q3: How do I prepare an aqueous suspension of **15:0 PC** from the lipid film?

Once the organic solvent is completely removed, the lipid film can be hydrated with an aqueous buffer of choice.^[8] To facilitate the formation of a uniform suspension of liposomes or micelles, it is recommended to warm the buffer to a temperature above the phase transition temperature of the lipid. The phase transition temperature for **15:0 PC** is 35°C.^[9] Following the addition of the warmed buffer, the mixture should be vortexed or sonicated to aid in the dispersion of the lipid.^{[5][10]}

Q4: What is the significance of the phase transition temperature (T_m)?

The phase transition temperature (T_m) is the temperature at which a lipid bilayer transitions from a more ordered, gel-like state ($L\beta'$) to a more fluid, liquid-crystalline state ($L\alpha$).^[11] For **15:0 PC**, this temperature is 35°C.^[9] Hydrating the lipid film at a temperature above the T_m facilitates the formation of uniform vesicles and improves the overall dispersion of the phospholipid in the aqueous phase.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
15:0 PC powder does not dissolve in the organic solvent.	Insufficient solvent volume or incorrect solvent choice.	Increase the volume of the solvent. If using pure chloroform, consider adding a small percentage of methanol (e.g., 2%) to increase polarity. [7] Gentle warming of the solvent may also aid dissolution.
A precipitate forms when adding the aqueous buffer.	The lipid has come out of solution. This can happen if the stock solution in a biologically compatible solvent is diluted with aqueous media.[7][10]	The precipitate can often be redissolved by warming the solution to a temperature above the lipid's phase transition temperature (35°C for 15:0 PC) and sonicating the suspension.[7][9] Ensure the precipitate is fully dissolved before use.
The aqueous suspension is cloudy or contains visible particles.	Incomplete hydration or formation of large, multi-lamellar vesicles (MLVs).	Continue to vortex or sonicate the suspension.[5] For a more uniform and less turbid suspension of small unilamellar vesicles (SUVs), the suspension can be extruded through polycarbonate membranes of a specific pore size.[8] Sonication should ideally be performed in a bath sonicator to avoid contamination from a probe sonicator.[5]
The lipid appears to be degrading.	Oxidation or hydrolysis of the phospholipid.	Store the 15:0 PC powder and solutions under an inert atmosphere (nitrogen or argon) at low temperatures

(-20°C is commonly recommended) to prevent degradation.[\[7\]](#) For aqueous solutions, it is often recommended not to store them for more than one day.
[\[12\]](#)

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	705.99 g/mol	[2]
Phase Transition Temperature (T _m)	35°C	[9]
Predicted Water Solubility	3.4 x 10 ⁻⁵ g/L	[13]

Note on Critical Micelle Concentration (CMC): While the specific CMC for **15:0 PC** is not readily available, the trend for diacyl phosphatidylcholines shows that as the acyl chain length increases, the CMC decreases. For example, the CMC of 14:0 PC is 6 nM.[\[14\]](#)[\[15\]](#) It can be inferred that the CMC of **15:0 PC** would be even lower.

Experimental Protocols

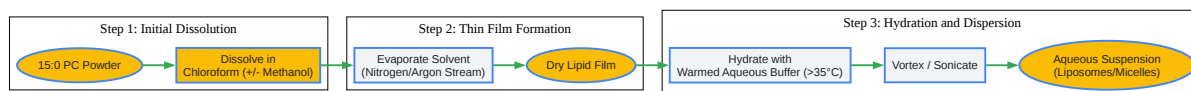
Protocol 1: Preparation of a 15:0 PC Stock Solution in Organic Solvent

- Weigh the desired amount of **15:0 PC** powder in a clean, glass container.
- In a fume hood, add chloroform to the container to dissolve the lipid. A common starting concentration is 10 mg/mL.[\[8\]](#)
- If the lipid does not readily dissolve, add methanol dropwise, up to 2% of the total volume, and mix gently.
- Once fully dissolved, the solution can be stored under an inert atmosphere at -20°C.[\[7\]](#)

Protocol 2: Preparation of an Aqueous Suspension of 15:0 PC via Thin Film Hydration

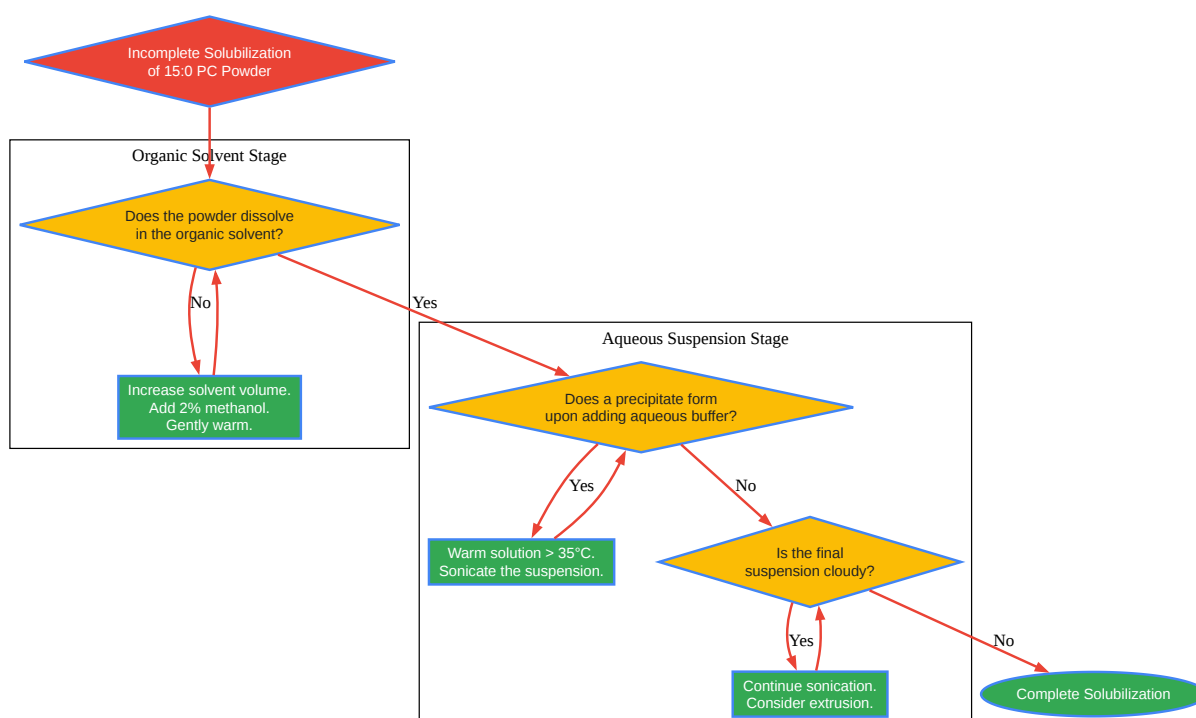
- Aliquot the desired volume of the **15:0 PC** stock solution in chloroform into a round-bottom flask.
- In a fume hood, evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the flask. This will create a thin, even lipid film on the bottom and lower sides of the flask.[6]
- Place the flask under a high vacuum for at least one hour to remove any residual solvent.
- Warm the desired aqueous buffer to a temperature above 35°C (the T_m of **15:0 PC**).[9]
- Add the warmed buffer to the flask containing the dry lipid film. The volume will depend on the desired final concentration.
- Vortex the flask vigorously for several minutes to hydrate the lipid film and form a suspension.
- For a more uniform dispersion, sonicate the suspension in a bath sonicator at a temperature above the T_m until the solution is translucent.[5]

Visualizations



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Caption: Experimental workflow for the solubilization of **15:0 PC** powder.



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Caption: Troubleshooting workflow for incomplete **15:0 PC** solubilization.

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